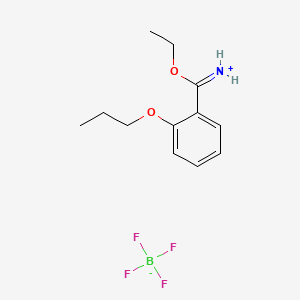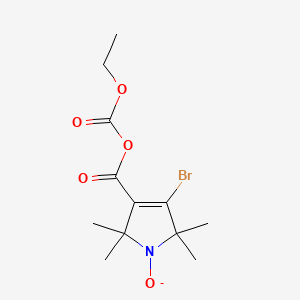
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is a chemical compound with the molecular formula C12H17BrNO5. It is known for its unique structure, which includes a bromine atom and a nitroxide group. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate.
Bromination: The compound is then brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position.
Oxidation: The resulting brominated compound undergoes oxidation to form the nitroxide group, which is a key feature of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroxide group can be further oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups at the 4-position.
科学的研究の応用
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: The compound is used to label proteins and nucleic acids, allowing researchers to investigate biological processes at the molecular level.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate involves its ability to act as a stable free radical. The nitroxide group can interact with other radicals or reactive species, making it useful in studying redox processes and radical-mediated reactions. The molecular targets and pathways involved depend on the specific application, such as protein labeling or catalysis.
類似化合物との比較
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): TEMPOL is another nitroxide compound used in similar applications but lacks the bromine atom.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is widely used as a catalyst in organic synthesis and has a similar nitroxide structure but different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the bromine atom and nitroxide group, providing distinct reactivity and stability.
特性
IUPAC Name |
ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMRDIVRTUHBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrNO5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
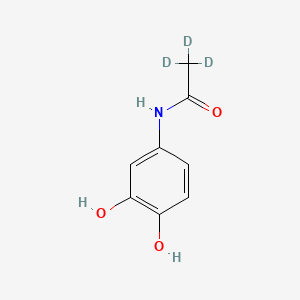
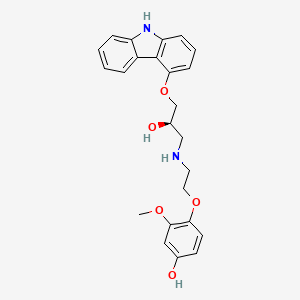
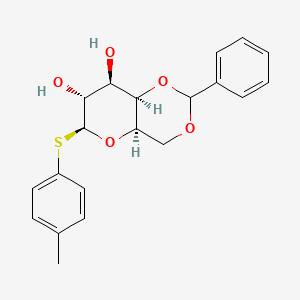
![(4Ar,6S,7R,8S,8aS)-7,8-bis[(4-methoxyphenyl)methoxy]-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B561913.png)
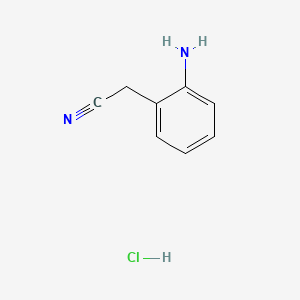
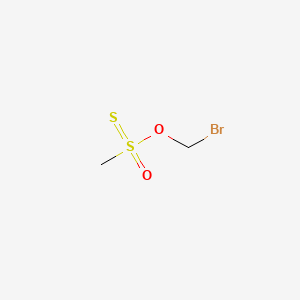
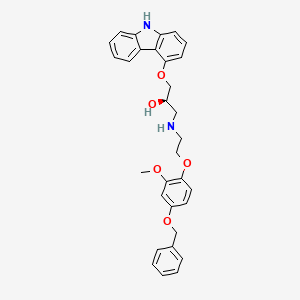
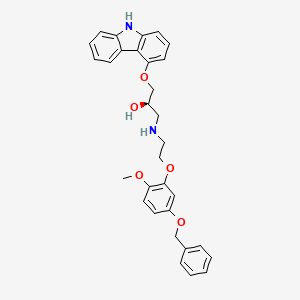
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/new.no-structure.jpg)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)
